3-(2-Amino-4-thiazolyl)benzoic acid
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Overview
Description
3-(2-Amino-4-thiazolyl)benzoic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure It is characterized by the presence of a thiazole ring attached to a benzoic acid moiety
Mechanism of Action
- The thiazole ring in this compound contains three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole heterocycles, which also include imidazoles and oxazoles .
- The aromaticity of the thiazole ring arises from the delocalization of a lone pair of π-electrons on the sulfur atom. This aromaticity allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
- Thiazoles are found in various biologically active molecules, including antimicrobial drugs (e.g., sulfathiazole), antiretroviral drugs (e.g., Ritonavir), and antifungal drugs (e.g., Abafungin)^ .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Amino-4-thiazolyl)benzoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with a benzoic acid derivative under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Amino-4-thiazolyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagent used.
Scientific Research Applications
3-(2-Amino-4-thiazolyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 3-(2-Amino-4-thiazolyl)benzoic acid.
4-Aminobenzoic acid: Shares the benzoic acid moiety but lacks the thiazole ring.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness: this compound is unique due to the combination of the thiazole ring and benzoic acid moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-10-12-8(5-15-10)6-2-1-3-7(4-6)9(13)14/h1-5H,(H2,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVRHVASGCIPSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693934 |
Source
|
Record name | 3-(2-Amino-1,3-thiazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862254-43-1 |
Source
|
Record name | 3-(2-Amino-4-thiazolyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862254-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Amino-1,3-thiazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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